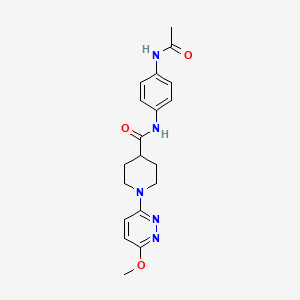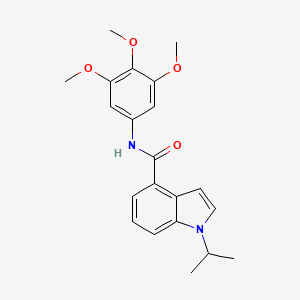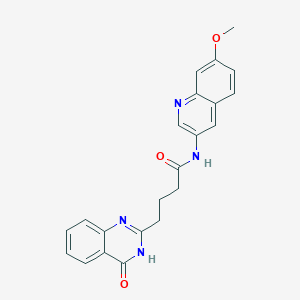![molecular formula C20H16N4O4 B10999583 4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10999583.png)
4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline and quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide typically involves the condensation of 3-hydroxy-2-oxoquinoxaline with 2,3-unsaturated carbonyl compounds under various conditions to yield ester and amide derivatives . One common method involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide, which results in high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction might yield more saturated derivatives.
Scientific Research Applications
4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown promise as antiviral, antibacterial, and anti-inflammatory agents
Industry: It is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with enzymes like topoisomerase and protein kinases, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline backbone and have been studied for their pharmaceutical and biological activities.
N-substituted quinoxaline derivatives: These compounds have similar quinoxaline structures and have shown anticancer, antiviral, and antibacterial activities.
Uniqueness
4-hydroxy-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]quinoline-3-carboxamide is unique due to its dual quinoline and quinoxaline structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H16N4O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H16N4O4/c25-17-12-5-1-2-6-14(12)22-11-13(17)18(26)21-9-10-24-16-8-4-3-7-15(16)23-19(27)20(24)28/h1-8,11H,9-10H2,(H,21,26)(H,22,25)(H,23,27) |
InChI Key |
KUHIOMHPMRBGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10999517.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10999519.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide](/img/structure/B10999523.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10999531.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10999533.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10999539.png)


![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10999564.png)
![3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10999569.png)
![N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)-beta-alaninamide](/img/structure/B10999572.png)
![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B10999573.png)

